molecular formula C13H22N2O3 B592260 tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1158750-91-4

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B592260
CAS No.: 1158750-91-4
M. Wt: 254.33
InChI Key: TXCCTNIYGSOUBI-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a valuable spirocyclic scaffold in pharmaceutical research and development. The diazaspiro[4.5]decane core provides a three-dimensional, conformationally restricted structure that is highly sought after in drug discovery for its ability to improve binding affinity and selectivity toward biological targets. This compound is specifically recognized for its role as a key intermediate in the design and synthesis of novel chitin synthase inhibitors . Chitin synthase is an essential enzyme for fungal cell wall integrity, making it a promising target for new antifungal therapies . Research has demonstrated that derivatives based on this scaffold can exhibit excellent inhibitory potency against chitin synthase and display significant antifungal activity against various strains, sometimes showing synergistic effects with established antifungals like fluconazole . The rigidity of the spirocyclic system helps reduce off-target activity, while the ketone and the Boc-protected amine offer versatile handles for further synthetic elaboration, enabling researchers to explore diverse chemical space and optimize drug-like properties . This makes the reagent a crucial building block for medicinal chemists working on next-generation treatments for invasive fungal infections.

Properties

IUPAC Name

tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-5-13(9-15)7-10(16)14-8-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCCTNIYGSOUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745331
Record name tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-91-4
Record name 1,1-Dimethylethyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158750-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

  • Starting Material : 2,7-Diazaspiro[4.5]decan-3-one hydrochloride (3.15 mmol) is dissolved in dichloromethane (DCM, 30 mL).

  • Base Addition : Triethylamine (TEA, 14.18 mmol) is added to deprotonate the amine.

  • Boc Anhydride : Di-tert-butyl dicarbonate (Boc₂O, 4.10 mmol) is introduced under inert atmosphere.

  • Stirring : The mixture is stirred at 20°C for 4 hours.

  • Workup : The organic layer is washed with ammonium chloride, dried over Na₂SO₄, and concentrated to yield the product as a colorless oil (quantitative yield).

Key Data :

ParameterValue
SolventDichloromethane (DCM)
Temperature20°C
Reaction Time4 hours
Yield~100%
Purity>95% (by NMR and LC-MS)

This method is favored for its scalability and minimal purification requirements. The Boc group enhances stability during downstream reactions, making the product suitable for further functionalization.

Multi-Step Synthesis from Ethyl Malonate

A patent (CN111620869A) describes a seven-step synthesis of a structurally related spirocyclic compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylate, which can be adapted for the target molecule.

Reaction Pathway

  • Ethyl Malonate Condensation : Ethyl malonate reacts in ethanol to form a diester intermediate.

  • Lithium Borohydride Reduction : The diester is reduced to a diol.

  • Tosylation : p-Toluenesulfonyl chloride (TsCl) converts the diol to a ditosylate.

  • Cyclization : Cesium carbonate in acetonitrile facilitates spiro ring formation.

  • Magnesium Reduction : Magnesium chips in methanol remove sulfonate groups.

  • Boc Protection : Boc anhydride introduces the tert-butyl carboxylate group.

  • Hydrogenolysis : Palladium on carbon (Pd/C) in methanol cleaves protective groups.

Optimization Insights :

  • Step 4 (Cyclization) : Elevated temperatures (25–90°C) improve ring-closure efficiency.

  • Step 6 (Boc Protection) : Excess Boc₂O ensures complete amine protection.

  • Yield : The overall yield for analogous pathways ranges from 40–60%, limited by intermediate purifications.

Ring Expansion via Epoxidation

A novel approach (CN102659678B) utilizes epoxidation and ring expansion to construct the spiro framework:

  • Epoxidation : Compound II reacts with m-chloroperbenzoic acid (mCPBA) or H₂O₂ to form an epoxide.

  • Ring Expansion : The epoxide undergoes nucleophilic attack by a secondary amine, expanding the ring to form the spiro structure.

Conditions :

  • Solvent : Dichloromethane or acetonitrile.

  • Temperature : 10–60°C.

  • Yield : ~70% for the epoxidation step.

This method is advantageous for constructing complex spirocycles but requires precise control over stereochemistry.

Industrial-Scale Production Considerations

For large-scale synthesis, the Boc protection method (Section 1) is preferred due to its single-step protocol and high atom economy. Key industrial adaptations include:

  • Solvent Recycling : DCM recovery systems minimize waste.

  • Catalyst Efficiency : Triethylamine is replaced with cheaper bases (e.g., K₂CO₃) in polar aprotic solvents.

  • Continuous Flow Systems : Automating reagent addition and temperature control improves consistency.

Comparative Analysis of Methods

MethodStepsYieldComplexityScalability
Boc Protection1~100%LowHigh
Multi-Step Synthesis740–60%HighModerate
Ring Expansion2~70%ModerateLow

The Boc protection method is optimal for most applications, while multi-step routes are reserved for specialized intermediates.

Chemical Reactions Analysis

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is primarily related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-67-1)

  • Molecular Formula : C₁₂H₂₀N₂O₃
  • Key Differences : The diaza positions shift to 2,8 (vs. 2,7), altering nitrogen placement within the spiro[4.5] system. This isomer may exhibit distinct hydrogen-bonding capabilities and solubility due to altered electron distribution .
  • Purity : 98% (Combi-Blocks) .

tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 1032158-48-7)

  • Key Differences: The spiro system is reduced to [3.5] (vs. [4.5]), creating a smaller bicyclic framework. The ketone group at position 1 (vs.

Substituent-Modified Analogs

tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1330764-01-6)

  • Molecular Formula : C₂₀H₂₈N₂O₃
  • Molecular Weight : 344.45 g/mol
  • Key Differences : Introduction of a benzyl group at position 2 increases hydrophobicity and steric bulk, which may enhance binding to aromatic protein pockets. The 10-oxo group adds a second ketone, altering electronic properties .

Racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 2177259-29-7)

  • Key Differences: An ethyl substituent at position 6 introduces chirality and conformational constraints. The 2-oxo group (vs.

Heteroatom Variations

tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (CAS: N/A)

  • Molecular Formula: C₁₂H₂₁NO₂S
  • Key Differences : Replacement of a nitrogen with sulfur (8-thia) modifies electronic and solubility profiles. Sulfur’s polarizability may enhance metal coordination or redox activity .

tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate (CAS: 1421313-98-5)

  • Molecular Formula: C₁₄H₂₃NO₃
  • Key Differences : Only one nitrogen (2-aza) remains, reducing hydrogen-bonding sites. The 7-oxo group shifts the ketone position, altering ring strain and reactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1158750-91-4 C₁₃H₂₂N₂O₃ 254.33 3-oxo, 2,7-diaza, spiro[4.5]
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 169206-67-1 C₁₂H₂₀N₂O₃ 240.30 3-oxo, 2,8-diaza, spiro[4.5]
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate 1330764-01-6 C₂₀H₂₈N₂O₃ 344.45 2-benzyl, 10-oxo, spiro[4.5]
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate 1421313-98-5 C₁₄H₂₃NO₃ 253.34 7-oxo, single N (2-aza), spiro[4.5]
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate N/A C₁₂H₂₁NO₂S 265.37 8-thia, 1-aza, spiro[4.5]

Biological Activity

tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 1158750-91-4) is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 1158750-91-4

The compound contains a spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms within the spiro framework may enhance interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial and Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives of diazaspiro compounds can inhibit the growth of various bacterial strains and fungi, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against prostate cancer cell lines (PC3 and DU145), showing a dose-dependent reduction in cell viability . The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (μg/mL) Treatment Duration
PC340.1 (24h)24 hours
DU14598.14 (24h)24 hours
PC327.05 (48h)48 hours
DU14562.5 (48h)48 hours

These results suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable characteristic in anticancer therapeutics.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential mechanisms have been proposed:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
  • Antimicrobial Action : Its structural features may allow it to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Case Studies

A notable case study involved the testing of this compound on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The compound demonstrated moderate cytotoxicity across these lines, prompting further investigation into structure-activity relationships (SAR) to enhance efficacy .

Q & A

Basic Research Question

  • ¹³C NMR : The spirocyclic carbonyl (C=O) appears at ~170 ppm, while the tert-butyl group shows distinct signals at δ 28–30 ppm (CH₃) and 80–85 ppm (quaternary C) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure determination, resolving bond angles and torsion angles critical for confirming spiro connectivity . High-resolution data (≤0.8 Å) is recommended to distinguish between keto-enol tautomers .

How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Advanced Research Question
Stereochemical control is challenging due to the spiro center’s conformational flexibility. Strategies include:

  • Chiral auxiliaries : Introducing bulky substituents (e.g., tert-leucine derivatives) during cyclization biases ring closure toward desired diastereomers .
  • Dynamic kinetic resolution : Catalytic asymmetric conditions (e.g., Rh/phosphine complexes) can enantioselectively stabilize transition states .
  • Post-synthetic modification : Enzymatic resolution (e.g., lipases) separates enantiomers in hydroxylated analogs .

What computational methods aid in predicting the reactivity and stability of this compound under varying pH conditions?

Advanced Research Question

  • DFT calculations : Gaussian or ORCA software models protonation states of the diazaspiro nitrogen atoms, predicting stability in acidic (pH < 4) or basic (pH > 9) conditions .
  • MD simulations : GROMACS can simulate Boc-group hydrolysis kinetics in aqueous environments, identifying degradation-prone conformers .
  • pKa prediction : Software like MarvinSketch estimates pKa values (~9.5 for the secondary amine), guiding buffer selection for biological assays .

How should researchers address contradictions in reported solubility or stability data for this compound?

Advanced Research Question
Discrepancies often arise from differences in hydration states or storage conditions. Mitigation strategies include:

  • Standardized protocols : Store at 2–8°C in sealed, desiccated containers to prevent hygroscopic degradation .
  • Solvent screening : Use DMSO-d₆ for NMR (solubility ~50 mg/mL) and confirm stability via TLC at 24-hour intervals .
  • Replicate studies : Compare results across labs using identical batches (e.g., Combi-Blocks QN-6145) to isolate experimental variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.